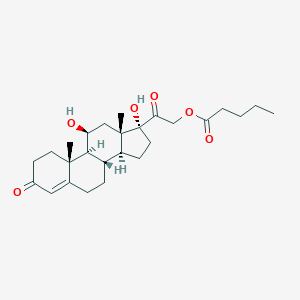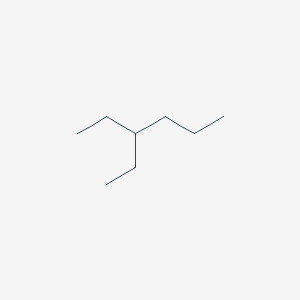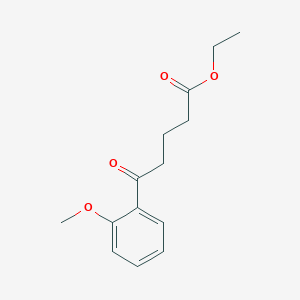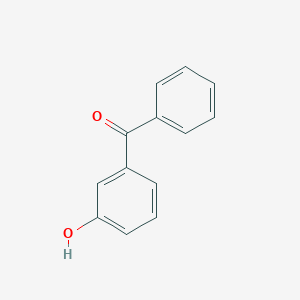
3-Hydroxybenzophenon
Übersicht
Beschreibung
3-Hydroxybenzophenone, also known as (3-hydroxyphenyl)(phenyl)methanone, is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone, characterized by the presence of a hydroxyl group at the third position of the benzene ring. This compound is known for its potential estrogenic and anti-androgenic activities .
Wissenschaftliche Forschungsanwendungen
3-Hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Medicine: It is investigated for its potential therapeutic effects and as a model compound in drug development.
Wirkmechanismus
Target of Action
3-Hydroxybenzophenone is a benzophenone metabolite with potential estrogenic and anti-androgenic activity . It is commonly used as a radical and cationic photo initiator .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It is a more attractive hydrogen bonding co-material for MCPBA, as the 3-hydroxyl group is unable to form an intramolecular hydrogen bond .
Biochemical Pathways
It is known that benzophenone-type uv filters, which include 3-hydroxybenzophenone, can cause significant dna damage . Exposure to hydroxylated metabolites of benzophenone, such as 3-Hydroxybenzophenone, resulted in particularly severe DNA damage .
Pharmacokinetics
It is known that it is soluble in chloroform, dcm, and ethyl acetate , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 3-Hydroxybenzophenone’s action are significant. Cells exposed to benzophenone-type UV filters, including 3-Hydroxybenzophenone, showed significant DNA damage compared to untreated cells . This suggests that 3-Hydroxybenzophenone may induce single-stranded DNA breakage in cells .
Action Environment
The action of 3-Hydroxybenzophenone can be influenced by environmental factors. For instance, benzophenone-type UV filters, including 3-Hydroxybenzophenone, have been identified as substances that pose a medium risk to the aquatic ecosystem . Therefore, the environmental context, such as the presence of water bodies, can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Hydroxybenzophenone are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it is a more attractive hydrogen bonding co-material for MCPBA, as the 3-hydroxyl group is unable to form an intramolecular hydrogen bond .
Cellular Effects
It has been found that cells exposed to type A or B UV filters, which include 3-Hydroxybenzophenone, showed significant DNA damage compared to untreated cells .
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this product can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways of 3-Hydroxybenzophenone involve its conversion into various intermediates. For instance, it is converted into 2,4-dihydroxybenzophenone (DHB), which is formed via o-demethylation and subsequently converted into 2,3,4-trihydroxybenzophenone (THB) .
Transport and Distribution
It is known that it is widely used as a UV stabilizer in skin-moisturizing products and sunscreen lotions .
Subcellular Localization
It is known that it is widely used as a UV stabilizer in skin-moisturizing products and sunscreen lotions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxybenzophenone can be synthesized through several methods. One common approach involves the reduction of 3,3′-dinitrobenzophenone, followed by diazotization of the resulting 3,3′-diaminobenzophenone, and subsequent hydrolysis of the diazonium salt . Another method includes the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 3-Hydroxybenzophenone typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxybenzyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroxybenzyl alcohols.
Substitution: Various substituted benzophenones depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxybenzophenone
- 4-Hydroxybenzophenone
- 2,4-Dihydroxybenzophenone
- 2-Hydroxy-4-methoxybenzophenone
Comparison: 3-Hydroxybenzophenone is unique due to the position of the hydroxyl group, which influences its chemical reactivity and biological activity. For instance, 2-Hydroxybenzophenone is commonly used as a UV absorber in sunscreens, while 4-Hydroxybenzophenone has different photochemical properties . The specific position of the hydroxyl group in 3-Hydroxybenzophenone allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
(3-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULEACXTONYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047880 | |
| Record name | 3-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13020-57-0 | |
| Record name | 3-Hydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13020-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013020570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6874J5528 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Hydroxybenzophenone influence its phototoxicity compared to other benzophenone derivatives?
A2: While many benzophenone derivatives exhibit phototoxic behavior, 3-Hydroxybenzophenone displayed a moderate level of phototoxicity when compared to other derivatives like benzophenone and 4-hydroxybenzophenone in an in-vitro photohemolysis test []. Minor structural modifications on the benzophenone molecule, such as the position of the hydroxyl group, can significantly alter its phototoxic characteristics.
Q2: What is the role of 3-Hydroxybenzophenone in the synthesis of Poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) (isoPEK)?
A3: 3-Hydroxybenzophenone serves as a key monomer in the synthesis of isoPEK. It reacts with 4,4’-difluorobenzophenone under specific conditions (N-methylcaprolactam at 225 °C) to form the polymer []. Lower temperatures or different solvents can lead to the formation of cyclic oligomers (cyclomers), which can interfere with the desired polymerization process.
Q3: Can 3-Hydroxybenzophenone be used to synthesize copolymers, and if so, what are their properties?
A4: Yes, 3-Hydroxybenzophenone can be copolymerized with 4-fluoro-4‘-hydroxybenzophenone to create PEK/isoPEK copolymers []. These copolymers, with ratios ranging from 50/50 to 70/30, demonstrate the ability to undergo thermal crystallization. They exhibit melting temperatures between 264–307 °C and exhibit a random microstructure with isomorphic crystallization of both the PEK and isoPEK repeating units.
Q4: How does 3-Hydroxybenzophenone interact with bleomycin, and what are the genetic implications?
A5: Studies using the yeast Saccharomyces cerevisiae strain D7 indicate that 3-Hydroxybenzophenone, alongside other compounds like benzophenone and chlorpromazine, can enhance the mutagenicity and recombinogenicity of the antitumor antibiotic bleomycin []. This enhancement was observed in assays for mitotic gene conversion and point mutation. The mechanism of action is believed to involve DNA intercalation by 3-Hydroxybenzophenone.
Q5: What are the identified metabolites of oxazolam in rats, and how is 3-Hydroxybenzophenone involved?
A6: In a study on the metabolism of the benzodiazepine drug oxazolam in rats, several metabolites were identified. Notably, 2-amino-5-chloro-3-hydroxybenzophenone (ACHB) and its glucuronide conjugate were isolated from urine samples []. This finding suggests that 3-Hydroxybenzophenone is a metabolic intermediate in the breakdown pathway of oxazolam in rats.
Q6: What is known about the environmental fate and potential toxicity of 3-Hydroxybenzophenone and similar benzophenone-type UV filters?
A7: Benzophenone-type UV filters, including compounds like 3-Hydroxybenzophenone, are commonly used in various products and have been detected in aquatic environments []. Research using the freshwater planarian, Dugesia japonica, found that many benzophenone-type UV filters exhibit acute toxicity to aquatic organisms, highlighting the need for further investigation into their ecological risks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

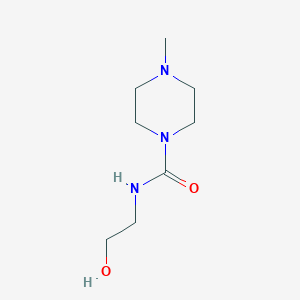
![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
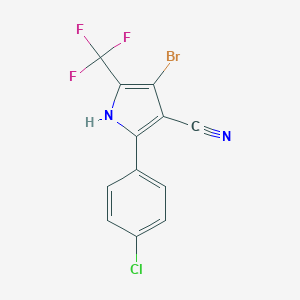
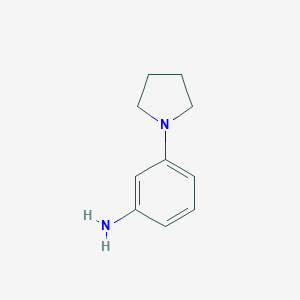
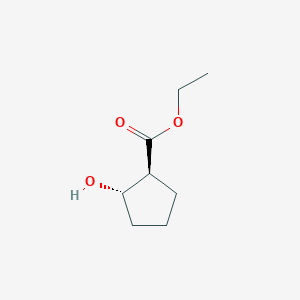
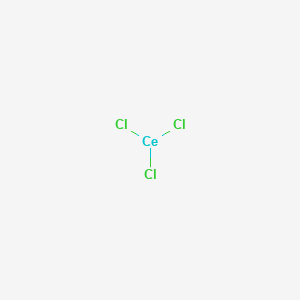
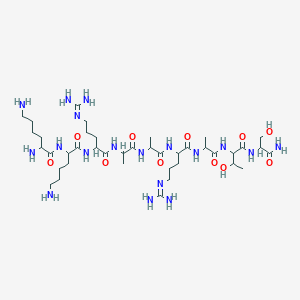
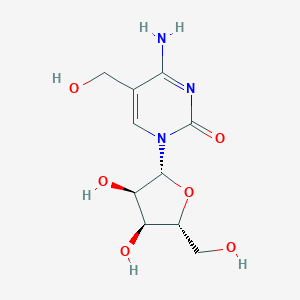
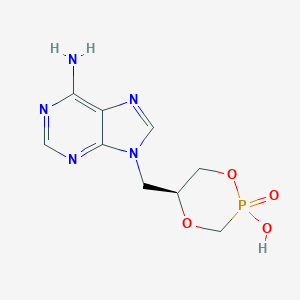
![(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide](/img/structure/B44084.png)
